Spiro[3.4]octan-1-amine
Description
Significance of Spiro[3.4]octan-1-amine as a Synthetic and Structural Motif
This compound, with its cyclopentane (B165970) and cyclobutane (B1203170) rings fused at a central carbon, is a prime example of a spiro compound with significant potential. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry. This specific arrangement of atoms provides a fixed orientation for functional groups, which can be crucial for binding to the active sites of enzymes or receptors.
The spiro[3.4]octane framework is considered a "bioisostere" for other cyclic structures, meaning it can replace other ring systems in a molecule while maintaining or even improving its biological activity. rsc.orgchem-space.comenamine.net For instance, spirocycles are being investigated as replacements for aromatic rings to enhance properties like metabolic stability. chem-space.comenamine.net The amine group on the this compound molecule provides a key reactive site for further chemical modifications, allowing chemists to build more complex molecules and explore a wider range of biological activities.
Historical Development of Spiro[3.4]octane Systems and Aminated Derivatives
The synthesis of spirocyclic compounds has been a long-standing challenge in organic chemistry. Early methods often involved multi-step processes with low yields. However, significant progress has been made in developing more efficient synthetic routes.
Key developments in the synthesis of spiro[3.4]octane systems include annulation strategies, which involve the formation of a new ring onto a pre-existing one. rsc.org These methods often utilize readily available starting materials and employ conventional chemical transformations. rsc.org For instance, the synthesis of 2-azaspiro[3.4]octane has been achieved through multiple routes, including the annulation of either the cyclopentane or the four-membered ring. rsc.org
More recent advancements have focused on techniques like ring-closing metathesis (RCM) and intramolecular cyclizations to construct the spirocyclic core. nuph.edu.uanuph.edu.ua For example, a common method for synthesizing this compound involves the intramolecular cyclization of a suitable precursor under acidic conditions. The development of these more efficient synthetic methods has been crucial for making spiro[3.4]octane derivatives, including the aminated versions, more accessible for research and development. nuph.edu.uanuph.edu.ua
Research Objectives and Scope of Investigation
The primary objective of ongoing research into this compound is to fully understand its potential as a building block in the creation of novel and effective molecules. This includes:
Exploring its synthetic versatility: Developing new and improved methods for its synthesis and for its use in constructing more complex molecular architectures.
Investigating its structure-activity relationships: Understanding how modifications to the spiro[3.4]octane core and the amine substituent affect its biological activity. nih.gov
Evaluating its potential in medicinal chemistry: Assessing its utility as a scaffold for developing new drugs for a variety of diseases. myskinrecipes.com
The scope of this investigation is focused solely on the chemical properties, synthesis, and structural significance of this compound. It aims to provide a comprehensive overview of the current state of knowledge regarding this specific compound, laying the groundwork for future discoveries and applications.
| Property | Value |
| CAS Number | 1379148-40-9 |
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol |
| SMILES | NC1CCC21CCCC2 |
Structure
3D Structure
Properties
IUPAC Name |
spiro[3.4]octan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-6-8(7)4-1-2-5-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFHSYNTRHQYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379148-40-9 | |
| Record name | spiro[3.4]octan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Spiro 3.4 Octan 1 Amine
Retrosynthetic Analysis of the Spiro[3.4]octan-1-amine Skeleton
A retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the target structure into accessible starting materials. The most intuitive initial step is a carbon-nitrogen (C-N) bond disconnection. This disconnection transforms the target amine into a more synthetically tractable precursor, typically a ketone such as spiro[3.4]octan-1-one . This ketone intermediate can then be converted to the amine via well-established methods like reductive amination or other nucleophilic amination protocols.
Further deconstruction of the spiro[3.4]octane core of the ketone intermediate suggests two primary pathways:
Intramolecular Cyclization Approach: This strategy involves disconnecting two bonds from the central spiro-carbon. This leads to a monosubstituted cyclopentane (B165970) or cyclobutane (B1203170) precursor bearing a side chain suitable for a subsequent ring-forming reaction. For instance, disconnecting the cyclobutane ring from a cyclopentanone (B42830) derivative would lead to a precursor like 1-(3-halopropyl)cyclopentanecarbonitrile, which can undergo intramolecular cyclization.
Cycloaddition Approach: An alternative disconnection involves breaking down the carbocyclic framework via cycloaddition logic. For example, a [2+2] cycloaddition could theoretically form the cyclobutane ring onto a cyclopentylidene precursor, while a [3+2] cycloaddition might construct the cyclopentane ring. researchgate.net More modern strategies might envision a strain-release-driven spirocyclization, where a highly strained system like a bicyclo[1.1.0]butane derivative reacts with a suitable partner to form the spirocyclic core. nih.gov
This analysis highlights that the synthesis of the spiro[3.4]octane skeleton, particularly a functionalized ketone, is the central challenge, with the final amination step being a more conventional transformation.
Classical Approaches to Spiro Ring Formation and Amination
Classical synthetic methods have long provided foundational strategies for constructing complex carbocycles, including the spiro[3.4]octane system. These approaches typically rely on stoichiometric reagents and well-understood reaction mechanisms like intramolecular condensations and nucleophilic additions.
The construction of the spiro[3.4]octane core has been achieved through several classical routes, often involving the formation of a key ketone intermediate.
Intramolecular Alkylation: A common and straightforward method involves the dialkylation of a cyclic precursor. wikipedia.org For instance, the synthesis of spiro[3.4]octan-5-one can be achieved by the intramolecular alkylation of a cyclopentanone derivative that has a suitable three-carbon chain attached to its alpha-position.
Pinacol Rearrangement: The pinacol-pinacolone rearrangement offers another classical route. This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. A suitably substituted bicyclic diol can be rearranged to form the spiro[3.4]octane skeleton. wikipedia.org
Photochemical Rearrangements: Photochemical reactions, such as the ring expansion of certain bicyclic ketones, have been reported as a pathway to spiro[3.4]octan-1-ones. acs.org These methods leverage the energy of UV light to induce complex skeletal rearrangements.
Ring Expansion of Methylene (B1212753) Cyclobutanes: The oxidation of exocyclic methylene cyclobutanes can lead to the formation of oxaspiro[2.3]hexanes, which can serve as intermediates that undergo ring expansion to form functionalized cyclopentanones within the spiro[3.4]octane framework. nih.gov
These methods, while effective, can sometimes require harsh conditions or multi-step sequences, paving the way for the development of more efficient catalytic alternatives.
With the spiro[3.4]octane core constructed, typically as a ketone, the next critical step is the introduction of the C1-amine. Since this compound is chiral, achieving stereocontrol in this step is paramount for applications in medicinal chemistry.
Reductive Amination: This is the most direct method, involving the reaction of spiro[3.4]octan-1-one with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB). While efficient, this method produces a racemic mixture of the amine without a chiral influence.
Use of Chiral Auxiliaries: To achieve stereoselectivity, classical approaches often employ chiral auxiliaries. The ketone precursor is first reacted with a chiral amine, such as (R)-α-phenylglycinol or an Ellman's sulfinamide, to form a diastereomeric imine or sulfinylimine intermediate. nih.gov Subsequent reduction of this intermediate proceeds with facial selectivity controlled by the chiral auxiliary. The auxiliary can then be cleaved to yield the enantiomerically enriched this compound. The use of Ellman's sulfinamide has been noted to be particularly beneficial, as the resulting adducts are often more stable and allow for efficient chromatographic separation of diastereomers. nih.gov
Table 1: Comparison of Chiral Auxiliaries for Stereoselective Amination
| Chiral Auxiliary | Intermediate | Key Features | Reference |
|---|---|---|---|
| (R)-α-Phenylglycinol | Chiral Oxazolidine/Imine | Readily available; diastereomeric products formed. | nih.gov |
| Ellman's Sulfinamide | Chiral Sulfinylimine | Forms stable and easily separable diastereomeric adducts; broad applicability. | nih.gov |
Modern Catalytic Methods for this compound Synthesis
Modern synthetic chemistry has focused on developing catalytic methods that offer higher efficiency, selectivity, and atom economy compared to classical approaches. The synthesis of this compound has benefited significantly from advances in asymmetric catalysis and transition metal-mediated reactions.
The direct synthesis of a single enantiomer of this compound is a key goal, and asymmetric catalysis provides the most elegant solution. researchgate.net This can be achieved either by an asymmetric synthesis of the spirocyclic core or by an asymmetric amination process.
Asymmetric Reductive Amination: Instead of using a chiral auxiliary, a prochiral spiro[3.4]octan-1-one can be subjected to reductive amination using a chiral catalyst. This involves the use of a metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand, which directs the hydrogenation of the intermediate imine from one face, leading to the desired enantiomer of the amine.
Organocatalytic Approaches: Chiral organocatalysts, such as those derived from proline, can catalyze enantioselective α-functionalization of cyclic ketones. This could be used to install a nitrogen-containing group or a precursor at the C1 position of a cyclopentanone derivative prior to the formation of the cyclobutane ring, thereby setting the stereochemistry early in the synthesis.
Transition metals have become indispensable tools for constructing complex molecular architectures, including spirocycles. researchgate.net
Ring-Closing Metathesis (RCM): RCM, utilizing catalysts like Grubbs' catalyst, is a powerful method for forming rings. A synthesis of the spiro[3.4]octane core could involve preparing a diene precursor attached to a quaternary carbon center, which then undergoes RCM to form either the cyclobutene (B1205218) or cyclopentene (B43876) ring, followed by hydrogenation. This strategy has been employed for the synthesis of related spirooxetane compounds. researchgate.net
Strain-Release Driven Spirocyclization: A novel and highly efficient strategy involves the use of strained ring systems. For example, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes (BCBs) with azomethine imines has been developed to access diazaspiro[3.4]octanes. nih.gov This methodology leverages the high ring strain of BCBs, which, upon activation by a Lewis acid catalyst, react with electrophiles to generate the spiro[3.4]octane framework in a single step. Adapting this method to carbocyclic analogues represents a cutting-edge approach to the core skeleton. nih.gov
Palladium-Catalyzed Cycloadditions: Palladium catalysts are known to mediate a variety of cycloaddition reactions that can be used to construct four- and five-membered rings, offering potential routes to the spiro[3.4]octane system.
Table 2: Overview of Modern Catalytic Methods
| Method | Catalyst Type | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Amination | Chiral Metal Complex (e.g., Ir, Rh) | Ketone → Chiral Amine | Direct, high enantioselectivity. | researchgate.net |
| Ring-Closing Metathesis | Grubbs' Catalyst (Ru-based) | Diene → Cycloalkene | High functional group tolerance; versatile. | researchgate.net |
| Strain-Release Spirocyclization | Lewis Acid (e.g., Sc(OTf)₃) | Bicyclo[1.1.0]butane → Spiro[3.4]octane | Rapid construction of the core; high efficiency. | nih.gov |
Organocatalytic Approaches to this compound
While specific organocatalytic routes to this compound are not extensively documented in the literature, the principles of organocatalysis offer promising strategies for its asymmetric synthesis. Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in modern synthetic chemistry, providing an alternative to metal-based catalysts.
Potential organocatalytic strategies for the synthesis of chiral this compound could involve the enantioselective construction of the spirocyclic core or the asymmetric installation of the amine functionality. For instance, the asymmetric allylation of imines, a key method for producing chiral homoallylic amines, could be adapted for this purpose. researchgate.net This approach often utilizes chiral Brønsted acids or hydrogen-bond donors to activate the imine towards nucleophilic attack. researchgate.net
Another plausible approach is the use of umpolung reactions of imines, which has been successfully applied to the catalytic asymmetric synthesis of γ-amino ketones. nih.gov In this strategy, a chiral phase-transfer catalyst, often derived from cinchona alkaloids, activates an imine to act as a nucleophile. nih.gov This could potentially be applied to a precursor of this compound to introduce the amino group in a stereocontrolled manner.
The development of organocatalytic methods for spirocycle synthesis is an active area of research. rsc.org These methods often involve cascade or domino reactions that efficiently build molecular complexity. rsc.org The application of such strategies to the synthesis of this compound could provide more efficient and enantioselective routes to this important building block.
Table 1: Potential Organocatalytic Strategies for this compound Synthesis
| Strategy | Catalyst Type | Key Transformation | Potential Advantage |
| Asymmetric Allylation | Chiral Brønsted Acid / Hydrogen-Bond Donor | Enantioselective formation of a C-N bond precursor | High enantioselectivity |
| Imine Umpolung | Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid-derived) | Enantioselective C-C bond formation with an imine nucleophile | Access to chiral amino ketones as precursors |
| Cascade/Domino Reactions | Various Organocatalysts | Multi-bond formation in a single step | Increased synthetic efficiency |
Chemo- and Regioselective Transformations for this compound
The synthesis of this compound requires careful control of chemo- and regioselectivity, particularly when introducing the amine functionality onto the spirocyclic scaffold. The presence of multiple reactive sites in synthetic intermediates necessitates reactions that selectively target the desired position.
One of the key challenges is to differentiate between the four- and five-membered rings of the spiro[3.4]octane core. Functionalization of a pre-existing spirocyclic ketone, such as spiro[3.4]octan-1-one, is a common strategy. The regioselectivity of reactions at the α-positions to the carbonyl group can be influenced by the choice of reagents and reaction conditions. For example, the synthesis of spiro[3.4]-6-octanone-2-carboxylic acids demonstrates that selective transformations on the cyclopentanone ring are achievable. sci-hub.se
The development of new chemo- and regioselective reactions is crucial for advancing the synthesis of complex molecules like this compound. mdpi.com These methods allow for the precise installation of functional groups, minimizing the need for protecting groups and leading to more efficient synthetic routes.
Scalability and Efficiency of Synthetic Routes
The practical application of this compound in areas such as drug discovery relies on the availability of scalable and efficient synthetic routes. A scalable synthesis is one that can be safely and reliably performed on a large scale to produce significant quantities of the target compound.
While a specific large-scale synthesis of this compound is not detailed in the provided search results, the successful multigram synthesis of related spirocyclic compounds suggests that scalable routes are feasible. For example, methodologies for the multigram preparation of spirocyclic α,α-disubstituted pyrrolidines have been developed, with some approaches achieving up to a 100 g scale. nih.govenamine.net Additionally, the synthesis of 2,5-dioxaspiro[3.4]octane building blocks has been demonstrated on a multigram scale. researchgate.net
However, challenges in scaling up the synthesis of spirocyclic amines have been noted. For instance, the removal of certain protecting groups, such as a tosyl group, can be inconvenient on a large scale. nih.gov The optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is critical for achieving high efficiency and throughput in a large-scale setting. The development of continuous flow processes can also contribute to the scalability and efficiency of synthesizing complex molecules like spirocyclic amines. nih.gov
Table 2: Considerations for Scalable Synthesis of this compound
| Factor | Desirable Attribute for Scalability | Rationale |
| Starting Materials | Readily available and inexpensive | Reduces overall production cost |
| Number of Steps | Minimized (high step economy) | Increases overall yield and reduces waste |
| Reagents | Safe and non-toxic | Ensures operational safety and minimizes environmental impact |
| Reaction Conditions | Mild (ambient temperature and pressure) | Reduces energy consumption and equipment costs |
| Purification | Non-chromatographic methods (e.g., crystallization, distillation) | More efficient and cost-effective for large quantities |
| Overall Yield | High | Maximizes product output from a given amount of starting material |
Elucidation of the Spiro 3.4 Octan 1 Amine Molecular Architecture
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure, connectivity, and chemical environment of atoms within a molecule. For Spiro[3.4]octan-1-amine, a combination of nuclear magnetic resonance, mass spectrometry, and vibrational and chiroptical spectroscopies provides a comprehensive picture of its architecture in both solution and gaseous states.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show a complex set of signals in the aliphatic region. The proton on the carbon bearing the amine group (C1) would likely appear as a multiplet in the 2.5-3.5 ppm range, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The protons of the cyclobutane (B1203170) and cyclopentane (B165970) rings would produce a series of overlapping multiplets, typically between 1.2 and 2.4 ppm. The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration and solvent dependent but generally falls between 0.5 and 5.0 ppm.
In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are predicted, corresponding to the eight carbon atoms in the molecule, assuming chiral resolution. The spiro carbon (C4) would be uniquely identified as a quaternary carbon. The carbon atom attached to the nitrogen (C1) would resonate in the approximate range of 40-60 ppm. The remaining six methylene (B1212753) (-CH₂-) carbons of the two rings would appear in the aliphatic region of the spectrum.
2D NMR Techniques: To unambiguously assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclobutane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for the definitive assignment of protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | 2.5 - 3.5 | 40 - 60 |
| -NH₂ | 0.5 - 5.0 (broad) | - |
| Cyclobutane CH₂ | 1.5 - 2.4 | 20 - 40 |
| Cyclopentane CH₂ | 1.2 - 2.0 | 25 - 45 |
| C4 (Spiro) | - | 45 - 65 (quaternary) |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₈H₁₅N), the predicted monoisotopic mass is 125.12045 Da. libretexts.org
Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion peak ([M]⁺) would be observed at m/z 125. A primary fragmentation pathway would likely involve the alpha-cleavage adjacent to the amine, leading to the loss of a propyl or butyl radical from the ring system. Another common fragmentation for amines is the loss of ammonia (B1221849) (NH₃) or an imine radical. The strained spirocyclic system may also undergo characteristic ring-opening or fragmentation pathways. Analysis of these fragments helps to confirm the structure of the parent molecule.
Table 2: Predicted HRMS Data and Potential Fragments for this compound
| Species | Predicted m/z | Formula |
| [M+H]⁺ | 126.12773 | C₈H₁₆N⁺ |
| [M]⁺ | 125.12045 | C₈H₁₅N⁺ |
| [M-NH₂]⁺ | 109.10170 | C₈H₁₃⁺ |
| Alpha-cleavage fragments | Various | Various |
Note: The [M+H]⁺ value is based on predicted data for protonated adducts. uni.lu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy probes the functional groups within a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: As a primary aliphatic amine, this compound is expected to show two characteristic N-H stretching bands in the region of 3250-3400 cm⁻¹, corresponding to symmetric and asymmetric vibrations. study.comorgchemboulder.com A medium to strong N-H bending (scissoring) vibration should appear between 1580-1650 cm⁻¹. libretexts.orgwikieducator.org The C-N stretching vibration for an aliphatic amine is typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.comwikieducator.org Strong C-H stretching vibrations from the alkyl framework would be present just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the carbocyclic skeleton, which may be weak in the IR spectrum, are often strong in the Raman spectrum.
Table 3: Characteristic Expected FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3250 - 3400 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | Weak-Medium |
| N-H Wag | 665 - 910 | Broad, Strong |
Source: Data compiled from general values for primary aliphatic amines. study.comorgchemboulder.comwikieducator.org
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Assignment
The C1 carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): For an enantiomerically pure sample of this compound, CD and ORD spectroscopy can be used to determine its absolute configuration (R or S). These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. While the amine itself may not have a strong chromophore for easy detection, derivatization with a chromophoric agent can induce a distinct CD signal. nsf.gov The experimental spectrum would then be compared with a theoretically calculated spectrum (often using density functional theory, DFT) for a known configuration to make an unambiguous assignment.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide crucial data on molecular connectivity and behavior in solution, X-ray crystallography offers the ultimate, high-resolution picture of the molecule's three-dimensional structure in the solid state.
Single Crystal X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of this compound or a salt derivative (e.g., hydrochloride) must be grown. By diffracting a beam of X-rays, the precise atomic coordinates of carbon, nitrogen, and hydrogen atoms can be determined. This analysis would provide definitive, quantitative data on:
Bond Lengths and Angles: Precise measurement of all C-C, C-N, and C-H bond lengths and the angles between them, revealing the extent of ring strain in the cyclobutane and cyclopentane moieties.
Conformation: The exact puckering and conformation of both the four- and five-membered rings.
Intermolecular Interactions: Details of hydrogen bonding involving the amine group and other packing forces in the crystal lattice.
Although no specific crystallographic data for the parent this compound has been found in public databases, this technique remains the gold standard for absolute structure determination.
Table 4: Typical Bond Lengths Expected from X-ray Analysis
| Bond Type | Typical Length (Å) |
| C(sp³)-C(sp³) | 1.54 |
| C(sp³)-N | 1.47 |
| C-H | 0.96 - 1.00 |
| N-H | 0.86 - 0.99 |
Conformational Analysis in the Solid State
The conformation of this compound in the solid state is determined by the interplay of intramolecular forces, such as steric hindrance and torsional strain, and intermolecular forces, primarily hydrogen bonding and crystal packing effects. While specific crystallographic data for this compound is not extensively reported in publicly available literature, the solid-state conformation can be inferred from studies of related spirocyclic compounds and through computational modeling.
X-ray crystallography is the definitive technique for determining the three-dimensional structure of molecules in the solid state. For a compound like this compound, a crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact puckering of the cyclobutane and cyclopentane rings. It would also elucidate the orientation of the amine group and the nature of intermolecular hydrogen bonding interactions within the crystal lattice. In the absence of specific experimental data, theoretical calculations such as Density Functional Theory (DFT) are often employed to predict the most stable solid-state conformations. These computational methods can provide valuable insights into the preferred geometry of the molecule.
| Parameter | Predicted Value Range | Significance |
| C-C Bond Length (cyclobutane) | 1.54 - 1.56 Å | Reflects ring strain. |
| C-C Bond Length (cyclopentane) | 1.53 - 1.55 Å | Typical for a saturated five-membered ring. |
| C-N Bond Length | 1.47 - 1.49 Å | Standard for an amine. |
| C-C-C Angle (cyclobutane) | ~88° - 90° | Indicates significant angle strain. |
| C-C-C Angle (cyclopentane) | ~102° - 106° | Less strained than the cyclobutane ring. |
This interactive table presents predicted geometric parameters for this compound based on computational models of similar structures.
Other Advanced Structural Probes
Beyond X-ray crystallography, other advanced spectroscopic techniques can provide detailed information about the molecular structure and dynamics of this compound.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is a powerful tool for characterizing the structure of solid materials at the atomic level. nih.govspringernature.com Solid-state NMR can distinguish between different crystalline forms (polymorphs) and provide information about the local environment of each atom. For this compound, 13C and 15N solid-state NMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms would be sensitive to their conformation and the presence of hydrogen bonding. Advanced solid-state NMR experiments can also be used to measure interatomic distances and probe molecular motion.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule and their local environment. The N-H stretching vibrations of the amine group in the IR and Raman spectra would provide information about the extent and strength of hydrogen bonding in the solid state. The frequencies of these vibrations are known to shift depending on the nature of the hydrogen bond donors and acceptors.
Computational Chemistry: As previously mentioned, computational methods are invaluable for complementing experimental data. High-level quantum chemical calculations can be used to predict a variety of molecular properties, including:
Optimized molecular geometry: Providing a theoretical model of the molecule's three-dimensional structure.
Vibrational frequencies: Aiding in the interpretation of experimental IR and Raman spectra.
NMR chemical shifts: Assisting in the assignment of peaks in experimental NMR spectra.
Conformational energetics: Determining the relative stabilities of different possible conformations.
These computational studies, when benchmarked against experimental data from related compounds, can offer a detailed and reliable picture of the molecular architecture of this compound.
Mechanistic Investigations and Reactivity of Spiro 3.4 Octan 1 Amine
Reaction Mechanisms Involving the Aminospiro Core
The chemical behavior of spiro[3.4]octan-1-amine is largely dictated by the interplay between the nucleophilic amino group and the strained spiro[3.4]octane skeleton.
The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This inherent nucleophilicity allows it to participate in a variety of chemical transformations, including acylation, alkylation, and the formation of Schiff bases.
Acylation: this compound is expected to react readily with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Alkylation: The amine functionality can also undergo nucleophilic substitution reactions with alkyl halides. This reaction, however, can lead to a mixture of products due to multiple alkylations. The initial reaction of this compound with an alkyl halide would yield the secondary amine. This product, still being nucleophilic, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. To favor mono-alkylation, a large excess of the amine is often employed.
Schiff Base Formation: In reaction with aldehydes or ketones, this compound can form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The formation of the C=N double bond is a key feature of this transformation.
Table 1: Representative Nucleophilic Reactions of this compound This table presents illustrative examples of the expected reactivity based on the known chemistry of primary amines.
| Reaction Type | Reagent | Product | Illustrative Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-(Spiro[3.4]octan-1-yl)acetamide | Pyridine, 0 °C to rt |
| Alkylation | Methyl iodide | N-Methylthis compound | K2CO3, Acetonitrile, rt |
| Schiff Base Formation | Benzaldehyde | N-Benzylidenethis compound | Toluene, reflux (Dean-Stark) |
The saturated hydrocarbon framework of the spiro[3.4]octane system is generally unreactive towards electrophiles under normal conditions. However, transformations can be induced under more forcing conditions, typically involving radical pathways.
Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN), spiro[3.4]octane can undergo free-radical halogenation with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of the halogenation would depend on the stability of the resulting carbon radical. In the spiro[3.4]octane system, the tertiary carbon atom (the spiro center) is a potential site of abstraction, but steric hindrance might favor reaction at the secondary methylene (B1212753) groups. The presence of the amino group in this compound would likely influence the course of this reaction, potentially through intramolecular interactions or by reacting with the halogenating agent. For selective halogenation of the ring, protection of the amine functionality would be necessary.
Ring Transformations of the Spiro[3.4]octane Framework
The inherent ring strain in the cyclobutane (B1203170) portion of the spiro[3.4]octane framework makes it susceptible to various ring transformation reactions, including ring expansions, contractions, and rearrangements.
Tiffeneau-Demjanov Rearrangement: A significant ring expansion pathway for aminocycloalkanes is the Tiffeneau-Demjanov rearrangement. Treatment of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of a diazonium salt. The unstable diazonium group is an excellent leaving group, and its departure would generate a primary carbocation. This highly unstable carbocation would readily undergo rearrangement through the migration of an adjacent carbon-carbon bond of the cyclobutane ring. This one-carbon ring expansion would lead to the formation of a more stable cyclopentanone (B42830) derivative, specifically spiro[4.4]nonan-1-one. This reaction provides a valuable synthetic route to expand the four-membered ring of the spiro[3.4]octane system.
Wagner-Meerwein Rearrangement: Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are plausible for the spiro[3.4]octane system, especially when a carbocation is generated adjacent to the spiro center. For instance, the acid-catalyzed dehydration of a hypothetical spiro[3.4]octan-1-ol could lead to a secondary carbocation. This could then rearrange via a 1,2-alkyl shift, potentially involving the migration of one of the bonds of the cyclopentane (B165970) ring, to relieve ring strain and form a more stable carbocation, leading to rearranged alkene products. While not directly involving the amine, these rearrangements highlight the inherent reactivity of the strained spirocyclic core.
Table 2: Plausible Ring Transformation Reactions This table outlines potential ring transformation pathways for this compound and related derivatives.
| Reaction Type | Starting Material | Reagent | Key Intermediate | Major Product |
|---|---|---|---|---|
| Tiffeneau-Demjanov | This compound | NaNO2, HCl | Spiro[3.4]oct-1-yl cation | Spiro[4.4]nonan-1-one |
| Wagner-Meerwein | Spiro[3.4]octan-1-ol | H2SO4, heat | Spiro[3.4]oct-1-yl cation | Rearranged Alkenes |
Stereochemical Outcomes of Reactions Involving this compound
The stereochemistry of this compound, which possesses a chiral center at the carbon bearing the amino group, is expected to play a crucial role in its reactivity. The rigid spirocyclic framework can influence the facial selectivity of reactions at the amine and on the rings.
Reactions at the chiral center, such as nucleophilic substitution on a derivative where the amine has been converted to a leaving group, could proceed with either inversion or retention of configuration, depending on the reaction mechanism (S(_N)2 vs. S(_N)1). In an S(_N)2 reaction, the nucleophile would attack from the backside, leading to an inversion of stereochemistry. In contrast, an S(_N)1 reaction would proceed through a planar carbocation intermediate, likely resulting in a racemic mixture of products.
C-H Functionalization Strategies for this compound Derivatives
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, enabling the modification of complex molecules in a more efficient manner. For derivatives of this compound, which possess a unique three-dimensional and rigid spirocyclic scaffold, C-H functionalization offers a direct route to novel analogs with potential applications in medicinal chemistry and materials science. This section explores potential C-H functionalization strategies applicable to this framework, drawing upon established methodologies for cyclic amines and strained ring systems.
The reactivity of C-H bonds in this compound derivatives is influenced by the presence of the amine functionality and the strained cyclobutane ring. The amine, typically after acylation to form an amide, can act as a directing group to facilitate site-selective functionalization. The C-H bonds of the cyclobutane and cyclopentane rings present distinct steric and electronic environments, offering opportunities for regioselective transformations.
Transition Metal-Catalyzed C-H Functionalization
Transition metal catalysis, particularly with palladium and rhodium, has been extensively developed for the C-H functionalization of aliphatic amines and amides. These methods often employ a directing group to achieve high levels of regioselectivity.
Palladium-Catalyzed β-C(sp³)–H Arylation:
One plausible strategy for the functionalization of N-acylated this compound derivatives is the palladium-catalyzed β-C(sp³)–H arylation. This approach typically utilizes a directing group to facilitate the activation of a C-H bond at the β-position relative to the nitrogen atom. In the context of the spiro[3.4]octane framework, this could potentially target the C-H bonds on the cyclobutane ring. The use of transient directing groups has been shown to be effective for the β-C(sp³)–H arylation of aliphatic ketones and Weinreb amides, suggesting its potential applicability here. nih.govresearchgate.netresearchgate.net
A hypothetical reaction scheme for the palladium-catalyzed β-C(sp³)–H arylation of an N-acyl this compound derivative is presented below:
Scheme 1: Hypothetical Palladium-Catalyzed β-C(sp³)–H Arylation
The success of such a transformation would be highly dependent on the choice of ligand and reaction conditions. Below is a representative data table illustrating potential outcomes based on analogous systems reported in the literature. nih.govnih.gov
| Entry | Aryl Halide (Ar-X) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Iodotoluene | 3-Aminopropanoic acid | K₂CO₃ | t-AmylOH | 75 |
| 2 | 1-Iodo-4-methoxybenzene | Acetyl-L-isoleucine | Ag₂CO₃ | HFIP | 82 |
| 3 | 1-Iodo-3-(trifluoromethyl)benzene | 3-Aminopropanoic acid | K₂CO₃ | t-AmylOH | 68 |
| 4 | 2-Iodothiophene | Acetyl-L-isoleucine | Ag₂CO₃ | HFIP | 71 |
Rhodium-Catalyzed C-H Functionalization:
Rhodium catalysts are also powerful tools for C-H activation. Rhodium(III)-catalyzed C-H functionalization has been successfully applied to cyclobutene (B1205218) derivatives, highlighting the feasibility of activating C-H bonds on strained four-membered rings. researchgate.netnih.gov This suggests that rhodium catalysis could be a viable strategy for the functionalization of the cyclobutane moiety in this compound derivatives. The reaction could be directed by the amide group to achieve regioselective olefination or alkylation.
Scheme 2: Hypothetical Rhodium-Catalyzed C-H Olefination
A representative data table for this hypothetical transformation is provided below, with conditions extrapolated from similar rhodium-catalyzed reactions. researchgate.netnih.gov
| Entry | Alkene | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | n-Butyl acrylate | Cu(OAc)₂ | DCE | 100 | 85 |
| 2 | Styrene | Ag₂CO₃ | TCE | 120 | 78 |
| 3 | N-Phenylmaleimide | Cu(OAc)₂ | DCE | 100 | 90 |
| 4 | Vinyltrimethylsilane | Ag₂CO₃ | TCE | 120 | 65 |
Photocatalytic C-H Functionalization
Visible-light photocatalysis has emerged as a mild and environmentally friendly method for C-H functionalization. This approach often proceeds via radical intermediates and can offer unique reactivity patterns compared to transition metal-catalyzed methods. For alkyl amines, visible-light-induced sp³ C-H functionalization has been demonstrated to lead to the formation of spiro compounds, indicating its potential for modifying existing spirocyclic frameworks. acs.orgnih.gov
The α-C–H bonds adjacent to the nitrogen atom in this compound are potential targets for photocatalytic functionalization. This strategy could enable the introduction of various functional groups at this position. nih.gov
Scheme 3: Hypothetical Photocatalytic α-C–H Alkylation
A hypothetical data table for this photocatalytic approach is presented below, with entries based on known photocatalytic reactions of cyclic amines. nih.govepfl.ch
| Entry | Activated Alkene | Photocatalyst | Solvent | Light Source | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl acrylate | Eosin Y | CH₃CN | Blue LED | 88 |
| 2 | Acrylonitrile | Ru(bpy)₃Cl₂ | DMF | White LED | 82 |
| 3 | Methyl vinyl ketone | Eosin Y | CH₃CN | Blue LED | 76 |
| 4 | N-Phenylmaleimide | Ru(bpy)₃Cl₂ | DMF | White LED | 91 |
Computational and Theoretical Studies of Spiro 3.4 Octan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific Density Functional Theory (DFT) studies on the ground state properties of Spiro[3.4]octan-1-amine have been identified in the searched scientific literature. Such studies would typically involve calculations of molecular geometry, electronic energy, and orbital distributions to understand the compound's stability and electronic characteristics.
There are no available computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound for comparison with experimental data. These predictions are crucial for validating computational models and aiding in the structural characterization of the molecule.
Conformational Analysis and Energy Landscape Exploration
A detailed conformational analysis and exploration of the energy landscape for this compound are not present in the available literature. This type of study is essential for understanding the molecule's flexibility, identifying its most stable three-dimensional structures, and assessing the energy barriers between different conformations.
Reaction Pathway Elucidation and Transition State Characterization
No research was found that elucidates reaction pathways or characterizes transition states involving this compound through computational methods. These investigations are fundamental for predicting reaction mechanisms, kinetics, and the feasibility of chemical transformations.
Derivatization and Functionalization of Spiro 3.4 Octan 1 Amine
Synthesis of Spiro[3.4]octan-1-amine Analogs and Congeners
The rigid, three-dimensional structure of the spiro[3.4]octane framework makes it an attractive starting point for the synthesis of novel analogs and congeners for drug discovery. bldpharm.com The generation of analogs can be broadly categorized into modifications at the exocyclic amine and alterations to the spirocyclic core itself.
Modifications at the Amine Nitrogen
The primary amine group of this compound serves as a key handle for a wide array of chemical modifications. Standard synthetic protocols can be employed to generate a diverse set of derivatives, including amides, sulfonamides, and secondary or tertiary amines. These modifications are crucial for exploring the structure-activity relationship (SAR) in medicinal chemistry programs by altering the molecule's polarity, basicity, and hydrogen bonding capabilities.
N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through several methods. Reductive amination, which involves the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is a common and efficient method for generating mono- or di-alkylated products. Alternatively, direct N-alkylation with alkyl halides can be employed. To overcome the common issue of overalkylation, where the reactivity of the amine increases with each alkylation, specific reagents and conditions can be used. For instance, the use of cesium bases (e.g., CsOH) has been shown to promote selective mono-N-alkylation of primary amines. google.com Another sophisticated approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation to yield secondary amines without overalkylation byproducts. nih.gov
N-Acylation and N-Sulfonylation: Amides and sulfonamides are prevalent functional groups in pharmaceuticals. The primary amine of this compound readily reacts with acylating agents like acid chlorides, anhydrides, or activated esters in the presence of a base to form the corresponding N-acyl derivatives. rsc.org Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides sulfonamides. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them suitable for building diverse chemical libraries. Patents related to amido spirocyclic derivatives for various therapeutic areas underscore the importance of these transformations. google.com
| Reaction Type | Reagents | Product Class | Key Features |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amines | High efficiency, broad substrate scope. |
| Direct Alkylation | Alkyl Halide, CsOH | Secondary Amines | Promotes selective mono-alkylation. google.com |
| N-Acylation | Acid Chloride/Anhydride, Base | Amides | Robust and high-yielding reaction. rsc.org |
| N-Sulfonylation | Sulfonyl Chloride, Base | Sulfonamides | Forms stable sulfonamide linkage. |
Introduction of Substituents onto the Spiro Ring System
Introducing substituents directly onto the carbocyclic rings of the spiro[3.4]octane system is more complex than modifying the amine group. Direct C-H functionalization on such saturated scaffolds remains a significant challenge in synthetic chemistry. nih.gov Therefore, the most common strategy involves the synthesis of the spirocycle from precursors that already contain the desired substituents.
This "bottom-up" approach typically starts with a substituted cyclopentanone (B42830) or cyclobutanone. For example, a substituted cyclopentanone can undergo a cyclization reaction to form the spiro[3.4]octane skeleton, carrying the substituents on the five-membered ring. Subsequent chemical steps can then be used to introduce the amine functionality at the C1 position. This strategy allows for precise control over the position and stereochemistry of the substituents.
An example of this approach is seen in the synthesis of complex spirocyclic molecules where substituted starting materials are used to construct the core scaffold, which is then elaborated. acs.org This method provides access to a wide range of analogs with diverse substitution patterns on either the cyclobutane (B1203170) or cyclopentane (B165970) ring, enabling a thorough exploration of the chemical space around the spirocyclic core.
Development of Diverse Chemical Libraries Based on this compound Scaffolds
The demand for molecules with greater three-dimensionality in drug discovery has propelled the use of spirocyclic scaffolds in the construction of combinatorial libraries. bldpharm.com The rigid structure of this compound provides well-defined exit vectors for substituents, allowing for a systematic exploration of the surrounding chemical space. sigmaaldrich.com
A chemical library based on this scaffold can be generated by combining a set of diverse building blocks with the primary amine. Using the N-alkylation and N-acylation reactions described previously, a matrix of products can be synthesized in a parallel format. For example, reacting this compound with a collection of different carboxylic acids and sulfonyl chlorides would generate a library of amides and sulfonamides.
Modern synthetic strategies, such as the "split and pool" method on a solid support, can be employed to create vast "one-bead-one-compound" libraries. nih.gov In such a synthesis, the this compound scaffold could be attached to a resin, and then cycles of splitting the resin into portions, reacting each portion with a unique building block, and pooling them back together would generate a library with immense diversity. This approach, often combined with encoding technologies to identify the structure on each bead, streamlines the discovery of active compounds from large libraries. nih.gov The development of automated flow synthesis platforms further accelerates the creation of these libraries, enabling rapid access to novel spirocyclic tetrahydronaphthyridines and related scaffolds from primary amine feedstocks. nih.gov
Immobilization of this compound on Solid Supports
Immobilizing this compound onto a solid support transforms it from a discrete molecule into a functional material with potential applications in catalysis, solid-phase synthesis, and affinity chromatography. The primary amine provides a convenient anchor point for covalent attachment to various solid matrices, such as silica (B1680970) gel, polymers (e.g., polystyrene), or magnetic nanoparticles. researchgate.netunicatt.it
A common method for immobilization on silica involves functionalizing the surface with a linker molecule, such as an organosilane. For example, the silica support can be treated with (3-chloropropyl)trimethoxysilane. The resulting chlorinated surface can then react with the amine group of this compound to form a stable, covalent bond.
| Support Material | Immobilization Chemistry | Potential Application |
|---|---|---|
| Silica Gel | Reaction with surface-grafted organosilanes (e.g., epoxides, alkyl halides). | Heterogeneous catalysis, chromatography. acs.org |
| Polystyrene Resin | Coupling to linkers like the Wang or Rink amide linker. | Solid-phase organic synthesis. |
| Magnetic Nanoparticles | Surface functionalization followed by coupling with the amine. | Recyclable catalysts, affinity purification. unicatt.it |
Once immobilized, the spirocyclic amine can act as a heterogeneous base catalyst or as a scaffold for further chemical elaboration in solid-phase synthesis. The key advantages of using an immobilized system include the ease of separation of the material from the reaction mixture (often by simple filtration), the potential for catalyst recycling and reuse, and suitability for use in continuous flow chemistry systems. researchgate.netacs.org These features are highly desirable for developing more sustainable and efficient chemical processes.
Applications of Spiro 3.4 Octan 1 Amine in Chemical Sciences
Utilization as Chiral Ligands or Organocatalysts in Asymmetric Synthesis
The rigid, conformationally constrained framework of spirocycles makes them exceptional platforms for the design of chiral ligands and organocatalysts. In asymmetric synthesis, where precise control of stereochemistry is paramount, the well-defined spatial arrangement of catalytic groups is crucial. Spiro[3.4]octan-1-amine, in its enantiomerically pure forms, serves as a valuable precursor for such catalytic molecules.
The primary amine functionality is a key feature, allowing for its derivatization into a variety of catalytically active structures. For instance, it can be transformed into phosphine-amine or phosphine-oxazoline ligands for transition-metal-catalyzed reactions. Spiro-based phosphine (B1218219) ligands have demonstrated remarkable efficiency and selectivity in reactions like asymmetric hydrogenation. For example, spiro phosphine-oxazoline (SIPHOX) ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation of various substrates, achieving excellent yields and enantioselectivities. sigmaaldrich.com Similarly, tridentate chiral spiro aminophosphine-oxazoline ligands (SpiroOAP) have been developed and found to be highly effective for the asymmetric hydrogenation of α-keto amides.
As an organocatalyst, the primary amine of this compound can participate directly in catalytic cycles. Chiral primary amines are known to catalyze a range of transformations, often proceeding through enamine or iminium ion intermediates. These catalysts have proven effective in numerous enantioselective reactions. The spirocyclic backbone of this compound would provide a sterically demanding and rigid environment around the catalytic site, potentially leading to high levels of stereocontrol in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.
Table 1: Potential Asymmetric Reactions Catalyzed by this compound Derivatives
| Reaction Type | Catalyst Class | Potential Substrates | Expected Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | Metal-Ligand Complex | Imines, Ketones | Chiral Amines, Alcohols |
| Michael Addition | Organocatalyst (Enamine) | Aldehydes, Ketones, Nitroalkenes | Chiral Adducts |
| Aldol Reaction | Organocatalyst (Enamine) | Aldehydes, Ketones | Chiral β-Hydroxy Carbonyls |
Incorporation into Advanced Materials
The unique geometric and physical properties imparted by the spiro[3.4]octane core make its amine derivative a compelling candidate for the development of advanced materials.
Polymer Chemistry and Composites
In polymer science, the incorporation of rigid, non-planar monomers can significantly influence the properties of the resulting materials, such as thermal stability, solubility, and mechanical strength. This compound can function as a monomer in condensation polymerization. The primary amine group can react with co-monomers like dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively.
Research into spiro polymer synthesis has shown that the condensation of aliphatic spiro tetraamines with aromatic dianhydrides can yield high molecular weight, soluble polymers. The inclusion of the spirocyclic unit disrupts chain packing, which can enhance the solubility of otherwise intractable rigid-rod polymers, while simultaneously increasing the glass transition temperature (Tg) due to the restricted rotation of the polymer backbone. This combination of properties is highly desirable for high-performance plastics and composite materials used in aerospace and electronics. The defined three-dimensional structure of the spiro core can also be exploited to create polymers with unique multicyclic topologies.
Liquid Crystal Materials
The field of liquid crystals (LCs) relies on molecules that possess a degree of structural order intermediate between crystalline solids and isotropic liquids. The shape and rigidity of a molecule are critical determinants of its liquid crystalline behavior. The rigid, well-defined three-dimensional structure of this compound makes it an intriguing building block for novel liquid crystal materials.
While the parent amine itself is not a liquid crystal, it can be derivatized to form mesogenic (liquid crystal-forming) molecules. For example, the amine can be reacted with aromatic aldehydes to form Schiff bases (imines), a common core structure in many liquid crystals. Furthermore, patents have described the use of terminal primary and secondary amines in liquid crystal compositions to broaden the temperature range over which the liquid crystal phase is stable. google.com The incorporation of the bulky, non-planar spiro[3.4]octane unit could lead to the formation of novel nematic or smectic phases and could also be explored in the context of lyotropic liquid crystals, where "rigid spiro-tensides" have been noted. mdpi.com
Application in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. In host-guest chemistry, a key branch of this field, a larger host molecule selectively binds a smaller guest molecule. The defined shape and functionality of this compound make it a suitable candidate for participation in such systems, primarily as a guest molecule.
When protonated under acidic conditions, the amine group becomes a cationic ammonium (B1175870) center. This positive charge can form strong electrostatic interactions with the electron-rich portals of various host macrocycles, such as crown ethers, cyclodextrins, and cucurbiturils. nih.gov The hydrophobic spiro[3.4]octane skeleton can simultaneously be encapsulated within the nonpolar cavity of the host. This dual-mode binding can lead to high affinity and selectivity.
Role as Building Blocks in Complex Molecule Synthesis (Excluding Biological Targets)
One of the most significant applications of this compound is its role as a three-dimensional building block for the synthesis of more complex molecules. There is growing interest in moving away from flat, two-dimensional molecules in chemical synthesis to better explore the vastness of three-dimensional chemical space. nih.gov Spirocycles are ideal for this purpose as they are inherently three-dimensional, rigid, and rich in sp³-hybridized carbon atoms. sigmaaldrich.comenamine.net
The spiro[3.4]octane framework serves as a rigid scaffold, providing well-defined exit vectors for substituents. sigmaaldrich.com The primary amine on this scaffold is a versatile functional handle that can be readily modified. It can undergo a multitude of reactions, including N-alkylation, acylation, reductive amination, and arylation, allowing for its seamless integration into larger molecular architectures. For instance, synthetic strategies have been developed for various functionalized 2,5-Dioxaspiro[3.4]octane building blocks, where an alcohol precursor can be converted into an amine, highlighting the utility of this functional group on the spirocyclic core. researchgate.net This versatility allows chemists to construct novel and complex structures for applications in materials science, catalysis, and chemical probes, distinct from traditional biological targets.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-Dioxaspiro[3.4]octane |
Future Directions and Emerging Research Avenues for Spiro 3.4 Octan 1 Amine
Development of Novel and Sustainable Synthetic Methodologies
The advancement of research into Spiro[3.4]octan-1-amine and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic routes. While traditional methods for constructing spirocycles exist, future research is expected to focus on greener and more atom-economical approaches.
Photocatalysis represents another key area for the sustainable synthesis of spirocyclic amines. nih.govresearchgate.net Visible-light-mediated reactions can proceed under mild conditions, often avoiding the need for harsh reagents and high temperatures. researchgate.net The application of photoredox catalysis could open up new pathways for the construction of the spiro[3.4]octane core and the introduction of the amine functionality with high selectivity. acs.org Research into novel organic photocatalysts could further enhance the sustainability of these synthetic methods. researchgate.net
Furthermore, the development of catalytic asymmetric methods will be crucial for accessing enantiomerically pure this compound. Chiral catalysts, including transition metal complexes and organocatalysts, can be employed to control the stereochemistry of the spirocenter, which is often critical for biological activity. nih.gov
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and process control. spirochem.comnih.gov |
| Photocatalysis | Mild reaction conditions, high selectivity, and sustainability. nih.govresearchgate.netacs.org |
| Asymmetric Catalysis | Access to enantiomerically pure compounds with defined stereochemistry. nih.gov |
Exploration of Unconventional Reactivity Patterns
The strained cyclobutane (B1203170) ring within the spiro[3.4]octane framework imparts unique reactivity to the molecule. Future research will likely delve into exploring and harnessing these unconventional reactivity patterns to develop novel transformations.
One area of interest is the ring-opening and ring-expansion reactions of the cyclobutane moiety. The inherent ring strain can be exploited to drive reactions that would not be feasible in more stable systems. Selective cleavage of the C-C bonds in the four-membered ring could provide access to a variety of functionalized cyclopentyl and cyclohexyl derivatives with unique substitution patterns.
Another emerging field is the C-H functionalization of the spiro[3.4]octane core. Direct activation and functionalization of C-H bonds offer a more atom-economical approach to modifying the molecule, avoiding the need for pre-functionalized starting materials. Transition-metal catalysis and photoredox catalysis are powerful tools for achieving site-selective C-H functionalization. acs.org
The amine group in this compound also offers a handle for a variety of transformations. Beyond its basic nucleophilic character, the development of methods for its use in radical reactions could lead to novel C-C and C-heteroatom bond formations. Photocatalysis can be employed to generate amine radical cations, which can then participate in a range of coupling reactions. acs.org
Furthermore, the unique geometry of this compound makes it an interesting substrate for cycloaddition reactions . For instance, [3+2] cycloadditions involving the amine or derivatives thereof could be used to construct more complex polycyclic systems with interesting biological properties. researchgate.netmdpi.comnih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play an increasingly important role in accelerating research on this compound. Advanced modeling techniques can provide valuable insights into the molecule's structure, properties, and reactivity, thereby guiding experimental design.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.gov These calculations can help in understanding the conformational preferences of the spirocyclic system and the influence of substituents on its reactivity. Theoretical investigations into spirocyclic imines have already demonstrated the utility of quantum chemical methods in this area. mdpi.com
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. This can provide insights into its pharmacokinetic properties and its potential as a ligand for specific protein targets.
Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of this compound derivatives. By correlating the structural features of a series of compounds with their measured activity, these models can guide the design of new analogues with improved potency and selectivity.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Prediction of geometric and electronic properties, understanding reactivity. nih.govmdpi.com |
| Molecular Dynamics (MD) | Simulation of behavior in different environments, studying interactions with biological targets. |
| QSAR | Predictive modeling of biological activity, guiding the design of new derivatives. |
Integration into New Materials Science Technologies
The rigid, three-dimensional structure of this compound makes it an attractive building block for the development of new materials with novel properties. smolecule.com
In polymer chemistry , this compound can be incorporated into polymer backbones or used as a monomer to create polymers with high thermal stability and unique mechanical properties. The spirocyclic nature of the monomer can disrupt chain packing, leading to amorphous materials with high glass transition temperatures. researchgate.net
In the field of organic electronics , spiro-linked compounds have shown promise as charge transport materials and emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.netacs.org The spiro center helps to prevent crystallization and maintain a stable amorphous state, which is crucial for device performance. researchgate.net this compound and its derivatives could be explored for their potential in these applications.
Furthermore, the amine functionality of this compound can be used to anchor the molecule to surfaces or to create supramolecular assemblies . The formation of well-defined nanostructures through self-assembly could lead to the development of new sensors, catalysts, and drug delivery systems.
Interdisciplinary Research Beyond Current Scope
The unique properties of this compound open up opportunities for its application in a variety of interdisciplinary research areas, extending beyond its traditional use as a synthetic building block.
In medicinal chemistry , the spiro[3.4]octane scaffold is of growing interest due to its three-dimensional nature, which can lead to improved drug-like properties. sigmaaldrich.comnih.govbldpharm.com The introduction of this sp³-rich system can enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. nih.gov this compound can serve as a starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases.
Bioorthogonal chemistry is another exciting frontier. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The unique structure and reactivity of this compound or its derivatives could be exploited to develop new bioorthogonal probes for labeling and imaging biomolecules in real-time. nih.govacs.orgnih.govspringernature.com
In agrochemical research , the development of new pesticides and herbicides with novel modes of action is crucial. The spirocyclic scaffold of this compound could be explored for the design of new agrochemicals with improved efficacy and environmental profiles.
Finally, this compound could serve as a chemical probe to study biological processes. By attaching a fluorescent tag or other reporter group, the molecule could be used to track the localization and dynamics of specific cellular components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
